Muraglitazar

Content Navigation

Researchers require a validated dual PPARα/γ agonist to benchmark cardiovascular liability of novel pan-agonists. Muraglitazar serves as the definitive positive control.

- Dual PPARα/γ agonist: EC50 α=0.32 μM, γ=0.11 μM; 10-fold more potent at PPARα than ragaglitazar.

- Solubility: ≤128.8 mg/mL in DMSO; compatible with DMSO/PEG300/Tween-80/saline vehicle.

- Cardiovascular risk: elevates MACE/CHF risk (RR=2.62), critical for cardiotoxicity screening.

- Inflammatory model: dual iNOS pathway inhibition in LPS-activated macrophages.

Supplied as reference standard, in stock.

CAS Number

Product Name

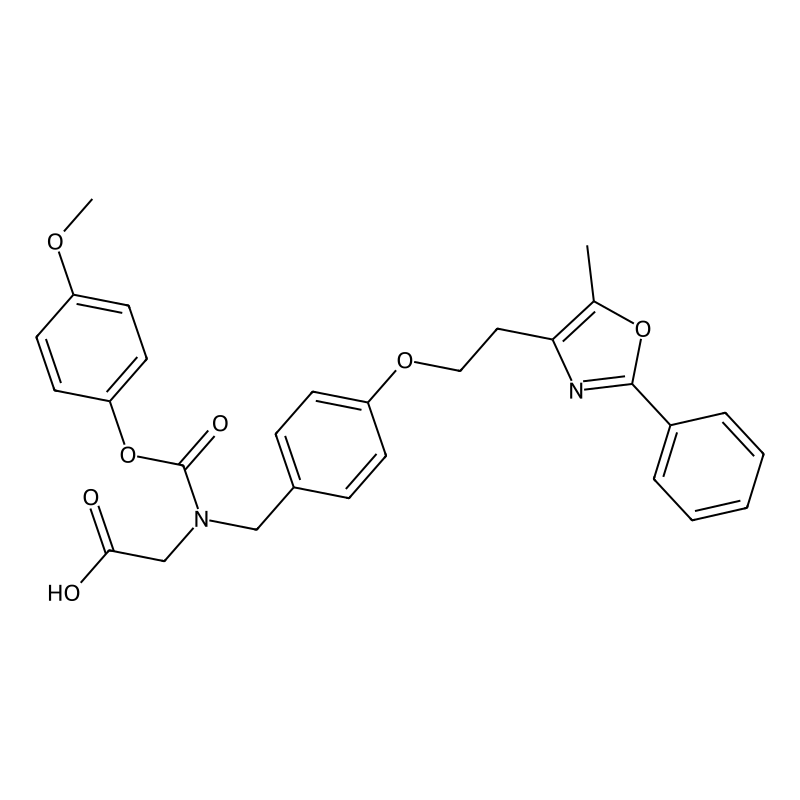

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Muraglitazar (CAS: 331741-94-7) is a non-thiazolidinedione, oxybenzylglycine-derived dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist. In procurement and laboratory workflows, it is primarily sourced as a high-potency reference standard for metabolic syndrome modeling and as a definitive positive control for cardiovascular toxicology screening. Unlike early-generation single-target glitazones, muraglitazar offers simultaneous, balanced activation of both receptor subtypes. For processability and formulation, the compound demonstrates excellent handling characteristics, featuring a maximum DMSO solubility of approximately 128.8 mg/mL and established compatibility with standard in vivo vehicle systems (e.g., DMSO/PEG300/Tween-80/Saline). This ensures high reproducibility and precise dosing in complex murine metabolic regimens .

Research Fit

Generic substitution of muraglitazar with selective PPAR agonists (such as rosiglitazone or fenofibrate) or alternative dual agonists fundamentally compromises assay integrity. Selective single-target agonists cannot replicate the synergistic transcriptional and post-transcriptional modulation unique to muraglitazar, such as its dual-pathway suppression of iNOS in macrophage models[1]. Furthermore, substituting muraglitazar with other early dual agonists like ragaglitazar introduces significant potency mismatches; muraglitazar is approximately 10-fold more potent at the human PPARα receptor[2]. For procurement managers and toxicologists, muraglitazar is uniquely required as a positive control for glitazar-induced cardiovascular liability, a specific phenotypic response (elevated relative risk of major adverse cardiovascular events) that cannot be accurately benchmarked using alternative in-class substitutes like pioglitazone [3].

Substitution Risk

References

- [1] National Institutes of Health (PMC). Anti-inflammatory properties of a dual PPARgamma/alpha agonist muraglitazar in in vitro and in vivo models.

- [2] Journal of Medicinal Chemistry (ACS). Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists for the Treatment of Type 2 Diabetes.

- [3] JAMA / SAEGRE. Effect of Muraglitazar on Death and Major Adverse Cardiovascular Events in Patients With Type 2 Diabetes Mellitus.

PPARα/γ Transactivation Potency

In cell-based transcriptional transactivation assays, muraglitazar demonstrates superior potency at both target receptors compared to the alternative dual agonist ragaglitazar. Muraglitazar achieves an EC50 of 0.32 μM at human PPARα and 0.11 μM at human PPARγ, whereas ragaglitazar requires significantly higher concentrations to achieve transactivation [1].

| Evidence Dimension | Human PPARα and PPARγ transactivation (EC50) |

| Target Compound Data | PPARα EC50 = 0.32 μM; PPARγ EC50 = 0.11 μM |

| Comparator Or Baseline | Ragaglitazar (PPARα EC50 = 3.2 μM; PPARγ EC50 = 0.57 μM) |

| Quantified Difference | Muraglitazar is 10-fold more potent at PPARα and ~5-fold more potent at PPARγ. |

| Conditions | Full-length human PPAR reporter gene transactivation assay. |

The higher potency allows researchers to use lower compound concentrations, minimizing solvent-induced cytotoxicity and off-target effects in sensitive cell-based metabolic assays.

Formulation Processability

Muraglitazar exhibits highly favorable solubility profiles for laboratory formulation, achieving up to 128.8 mg/mL in pure DMSO. When prepared for in vivo administration, a multi-component vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) yields a clear, stable working solution at concentrations ≥ 3.3 mg/mL . This contrasts with many highly lipophilic PPAR ligands that require purely oil-based suspensions which can suffer from precipitation and variable absorption.

| Evidence Dimension | Working solution stability and concentration |

| Target Compound Data | Clear solution at ≥ 3.3 mg/mL (DMSO/PEG300/Tween-80/Saline vehicle) |

| Comparator Or Baseline | Standard lipophilic glitazones (often restricted to oil suspensions or low-concentration aqueous suspensions) |

| Quantified Difference | Achieves stable ≥ 3.3 mg/mL aqueous-compatible formulation without precipitation. |

| Conditions | Standard laboratory formulation protocols with sonication. |

Ensures precise, reproducible systemic exposure in rodent metabolic models, reducing cohort variability linked to poor compound absorption.

Cardiovascular Toxicity Positive Control

Due to its clinical history, muraglitazar is the definitive reference standard for modeling glitazar-induced cardiovascular toxicity. In clinical meta-analyses, muraglitazar was associated with a composite incidence of death, major adverse cardiovascular events, and congestive heart failure of 2.11%, compared to 0.81% for controls (pioglitazone or placebo) [1]. This yields a Relative Risk (RR) of 2.62, establishing a robust, quantifiable baseline for cardiotoxicity[1].

| Evidence Dimension | Incidence of composite cardiovascular events (Death, MI, Stroke, CHF) |

| Target Compound Data | 2.11% incidence (Relative Risk = 2.62) |

| Comparator Or Baseline | Pioglitazone / Placebo controls (0.81% incidence) |

| Quantified Difference | 2.6-fold increased risk of major cardiovascular events. |

| Conditions | Clinical meta-analysis of Phase 2/3 trials in Type 2 Diabetes patients. |

Procurement of muraglitazar is essential for toxicology labs needing a validated positive control to screen out cardiotoxic liabilities in novel pan-PPAR pipeline candidates.

iNOS Dual-Pathway Suppression

Muraglitazar provides comprehensive suppression of inflammatory pathways that single-target agonists cannot match. In LPS-activated macrophages, the PPARγ agonist GW1929 only inhibits the transcriptional component of iNOS expression, while the PPARα agonist fenofibrate only inhibits the post-transcriptional component. Muraglitazar effectively inhibits both components simultaneously, resulting in a superior, dose-dependent reduction in NO production [1].

| Evidence Dimension | Mechanism of iNOS mRNA and protein expression inhibition |

| Target Compound Data | Inhibits both transcriptional and post-transcriptional iNOS components |

| Comparator Or Baseline | GW1929 (transcriptional only) and Fenofibrate (post-transcriptional only) |

| Quantified Difference | Dual-component suppression vs. single-component suppression. |

| Conditions | LPS-activated J774 macrophages evaluated at 6 hours post-stimulation. |

Eliminates the need to procure and co-formulate two separate selective agonists when studying complete PPAR-mediated anti-inflammatory responses in vitro.

Cardiovascular Safety Positive Control

Directly following from its established cardiovascular liability profile (RR = 2.62 for MACE/CHF), muraglitazar is the optimal positive control for in vivo and in vitro toxicology screens. It is specifically procured to benchmark the cardiotoxic mechanisms (such as SIRT1-PGC1α axis suppression) of novel dual or pan-PPAR agonists during preclinical drug development [1].

PPARα/γ Metabolic Modeling Reference

Due to its high transactivation potency (EC50 of 0.32 μM and 0.11 μM for α and γ, respectively) and excellent aqueous-compatible processability, muraglitazar is the preferred reference compound for studies in db/db mice or high-fat diet rodent models. It is used to establish baseline efficacy for simultaneous glucose and triglyceride normalization [2].

Macrophage Inflammation Assay Tool

Because it inhibits both transcriptional and post-transcriptional iNOS pathways—unlike selective agonists like fenofibrate or rosiglitazone—muraglitazar is procured as a single-agent chemical probe to study complete PPAR-mediated inflammatory suppression in LPS-activated macrophage models [3].

Application Fit Matrix

References

- [1] JAMA / SAEGRE. Effect of Muraglitazar on Death and Major Adverse Cardiovascular Events in Patients With Type 2 Diabetes Mellitus.

- [2] Journal of Medicinal Chemistry (ACS). Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists for the Treatment of Type 2 Diabetes.

- [3] National Institutes of Health (PMC). Anti-inflammatory properties of a dual PPARgamma/alpha agonist muraglitazar in in vitro and in vivo models.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Mechanism of Action

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Peroxisome proliferator-activated receptor (PPAR)

NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Other CAS

Metabolism Metabolites

Wikipedia

Explore Compound Types